molecular formula C30H39NO4 B12288206 11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol

11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol

Cat. No.: B12288206
M. Wt: 477.6 g/mol
InChI Key: GMTUOJRBNRXCCQ-UHFFFAOYSA-N
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Description

11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of the dimethylamino group and the ethynyl group further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal research.

Preparation Methods

The synthesis of 11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. One common synthetic route involves the use of a cyclopenta[a]phenanthrene derivative as the starting material. This derivative undergoes a series of reactions, including alkylation, oxidation, and cyclization, to form the desired spiro compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol can undergo various chemical reactions, including:

Scientific Research Applications

11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethynyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 11’-[4-(dimethylamino)phenyl]-17’-ethynyl-13’-methylspiro[1,3-dioxolane-2,3’-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5’,17’-diol include:

Properties

Molecular Formula

C30H39NO4

Molecular Weight

477.6 g/mol

IUPAC Name

11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol

InChI

InChI=1S/C30H39NO4/c1-5-29(33)14-11-24-22-10-13-28(32)19-30(34-16-17-35-30)15-12-25(28)26(22)23(18-27(24,29)2)20-6-8-21(9-7-20)31(3)4/h1,6-9,22-24,32-33H,10-19H2,2-4H3

InChI Key

GMTUOJRBNRXCCQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2(C#C)O)O)OCCO5)C6=CC=C(C=C6)N(C)C

Origin of Product

United States

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